1-(4-Fluorophenyl)pentylamine
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Overview
Description
1-(4-Fluorophenyl)pentylamine is an organic compound with the molecular formula C11H16FN. It is a derivative of pentylamine, where a fluorophenyl group is attached to the pentylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pentylamine can be synthesized through several methods. One common approach involves the alkylation of 4-fluorobenzylamine with 1-bromopentane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux to facilitate the reaction, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 4-Fluorophenylmethanol, 4-Fluorophenylethylamine.
Substitution: 4-Hydroxyphenylpentylamine
Scientific Research Applications
1-(4-Fluorophenyl)pentylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses .
Comparison with Similar Compounds
1-Pentanamine: A simpler analog without the fluorophenyl group.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the pentylamine chain.
Bicyclo[1.1.1]pentylamines: Structurally similar but with a different core structure
Uniqueness: 1-(4-Fluorophenyl)pentylamine is unique due to the presence of both the fluorophenyl group and the pentylamine chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3 |
InChI Key |
HCJGKNUUHOOUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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